molecular formula C6H3ClINO2 B1359147 1-Chloro-2-iodo-3-nitrobenzene CAS No. 32337-97-6

1-Chloro-2-iodo-3-nitrobenzene

Cat. No.: B1359147
CAS No.: 32337-97-6
M. Wt: 283.45 g/mol
InChI Key: AIRXOASLLZFVNX-UHFFFAOYSA-N
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Description

1-Chloro-2-iodo-3-nitrobenzene is an aromatic compound with the molecular formula C6H3ClINO2 It is a derivative of benzene, where the benzene ring is substituted with chlorine, iodine, and nitro groups at the 1, 2, and 3 positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-2-iodo-3-nitrobenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. The general synthetic route includes:

    Nitration: Benzene is first nitrated to form nitrobenzene using a mixture of concentrated nitric acid and sulfuric acid.

    Chlorination: Nitrobenzene undergoes chlorination to form 1-chloro-2-nitrobenzene.

    Iodination: Finally, 1-chloro-2-nitrobenzene is iodinated to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. Advanced techniques such as continuous flow reactors may be employed to optimize the reaction efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-2-iodo-3-nitrobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

    Reduction: Hydrogen gas with palladium on carbon or other suitable catalysts.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products:

    Substitution: Products depend on the nucleophile used; for example, methoxy-substituted derivatives if methoxide is used.

    Reduction: 1-Chloro-2-iodo-3-aminobenzene.

    Oxidation: Products vary based on the specific oxidizing conditions applied.

Scientific Research Applications

1-Chloro-2-iodo-3-nitrobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Chloro-2-iodo-3-nitrobenzene primarily involves its ability to undergo electrophilic and nucleophilic substitution reactions. The presence of electron-withdrawing groups (nitro, chloro, and iodo) on the benzene ring makes it highly reactive towards nucleophiles. The nitro group, in particular, activates the ring towards nucleophilic attack by stabilizing the negative charge developed during the transition state .

Comparison with Similar Compounds

  • 1-Chloro-2-nitrobenzene
  • 1-Iodo-2-nitrobenzene
  • 1-Chloro-3-nitrobenzene

Comparison: 1-Chloro-2-iodo-3-nitrobenzene is unique due to the presence of both chlorine and iodine substituents on the benzene ring, along with a nitro group. This combination of substituents imparts distinct reactivity patterns compared to other similar compounds. For instance, the presence of iodine, a larger halogen, can influence the steric and electronic properties of the molecule, affecting its reactivity in substitution reactions .

Properties

IUPAC Name

1-chloro-2-iodo-3-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClINO2/c7-4-2-1-3-5(6(4)8)9(10)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIRXOASLLZFVNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)I)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClINO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90628151
Record name 1-Chloro-2-iodo-3-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90628151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32337-97-6
Record name 1-Chloro-2-iodo-3-nitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32337-97-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Chloro-2-iodo-3-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90628151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-chloro-6-nitroaniline (143-1; 1.0 g, 0.0058 mol) was dissolved in hydrochloric acid (10 mL) and cooled in an ice bath. Then a solution of sodium nitrite (0.68 g, 0.0098 mol) in water (10 mL) was added very slowly with stirring. After 15 min the reaction mixture was filtered through glass wool in to a solution of potassium iodide (4.1 g, 0.024 mol) in water (10 mL). The resulting orange mixture was stirred at room temperature overnight. Then it was extracted with ethyl acetate and washed with 10% aqueous sodium hydroxide solution (50 mL) solution. Organic layer was washed with saturated aqueous sodium chloride solution and concentrated under vacuum to obtain the title compound. 1H NMR (400 MHz, CDCl3) δ 7.854-7.835 (d, J=7.6 Hz, 1H), 7.788-7.768 (d, J=8 Hz, 1H), 7.624-7.584 (t, J=7.6 Hz, 1H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.68 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
4.1 g
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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